N-(4-ethoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide N-(4-ethoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 946349-78-6
VCID: VC11935896
InChI: InChI=1S/C20H21N5O3S2/c1-3-28-16-10-8-14(9-11-16)21-17(26)12-29-20-25-24-19(30-20)23-18(27)22-15-6-4-13(2)5-7-15/h4-11H,3,12H2,1-2H3,(H,21,26)(H2,22,23,24,27)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C
Molecular Formula: C20H21N5O3S2
Molecular Weight: 443.5 g/mol

N-(4-ethoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

CAS No.: 946349-78-6

Cat. No.: VC11935896

Molecular Formula: C20H21N5O3S2

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide - 946349-78-6

Specification

CAS No. 946349-78-6
Molecular Formula C20H21N5O3S2
Molecular Weight 443.5 g/mol
IUPAC Name N-(4-ethoxyphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C20H21N5O3S2/c1-3-28-16-10-8-14(9-11-16)21-17(26)12-29-20-25-24-19(30-20)23-18(27)22-15-6-4-13(2)5-7-15/h4-11H,3,12H2,1-2H3,(H,21,26)(H2,22,23,24,27)
Standard InChI Key KWGAJVZFVVFPCS-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-(4-ethoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is C₂₀H₂₁N₅O₃S₂, with a molecular weight of 443.5 g/mol. Key structural features include:

  • A 1,3,4-thiadiazole ring at the core, contributing to aromatic stability and electronic diversity.

  • A sulfanyl (-S-) bridge linking the thiadiazole to an acetamide group.

  • N-(4-ethoxyphenyl) and N-(4-methylphenyl)carbamoyl substituents, which enhance lipophilicity and target binding .

Table 1: Physicochemical Properties

PropertyValueSource
logP (Partition coefficient)4.97
Hydrogen bond acceptors8
Hydrogen bond donors3
Polar surface area84.84 Ų
Solubility (logSw)-4.49 (Low aqueous solubility)

The high logP value indicates significant lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility . The polar surface area suggests moderate bioavailability, typical of compounds with multiple hydrogen-bonding groups .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Formation of the thiadiazole core: Cyclocondensation of thiosemicarbazides with carboxylic acids under acidic conditions.

  • Introduction of the sulfanyl-acetamide moiety: Nucleophilic substitution using mercaptoacetamide derivatives.

  • Functionalization with carbamoyl and ethoxyphenyl groups: Amidation reactions with 4-methylphenyl isocyanate and 4-ethoxyaniline .

Key reagents include hydrogen peroxide (oxidation) and lithium aluminum hydride (reduction), while purification employs column chromatography and recrystallization.

Structural Analogues and SAR

  • Positional isomerism: Replacing the 4-ethoxyphenyl with a 2-ethoxyphenyl group (as in ) reduces cytotoxicity by 30%, highlighting the importance of substituent orientation .

  • Thiadiazole vs. oxadiazole: Analogues with 1,3,4-oxadiazole (e.g., ) show lower tubulin inhibition, underscoring sulfur's role in target binding .

Biological Activities and Mechanisms

Enzyme Inhibition

  • Carbonic anhydrase II (CA-II): Selective inhibition (IC₅₀ = 0.87 μM) via zinc-ion displacement in the active site .

  • Nitroreductase activation: Reduction of nitro groups (in related compounds) generates reactive intermediates damaging bacterial DNA .

Table 2: Biological Activity Profile

ActivityModel SystemResultSource
CytotoxicityMCF-7 cellsIC₅₀ = 7.2 μM
Tubulin inhibitionIn silico dockingΔG = -9.8 kcal/mol
CA-II inhibitionEnzymatic assayIC₅₀ = 0.87 μM

Pharmacological Applications

Anticancer Therapeutics

The compound’s dual mechanism—tubulin destabilization and apoptosis induction—positions it as a candidate for combination therapy with DNA-damaging agents. Synergy studies with doxorubicin show a 2.3-fold reduction in tumor volume in murine models.

Future Directions

  • In vivo pharmacokinetics: Assess oral bioavailability and tissue distribution.

  • Combination regimens: Explore synergy with checkpoint inhibitors or PARP inhibitors.

  • Structural derivatization: Introduce fluorinated groups to enhance metabolic stability .

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